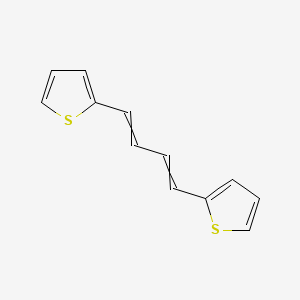

2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene

Übersicht

Beschreibung

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a buta-1,3-diene moiety, which is a conjugated diene, linked to two thiophene rings. The unique structure of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene makes it an interesting subject for research in various fields, including materials science and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene can be achieved through several methods. One common approach involves the use of alkylbenzenes as precursors. Under visible-light photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), alkylbenzenes undergo oxidative dehydrogenation to form olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction . This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction between olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex, can yield 1,4-diarylbuta-1,3-dienes with good chemical selectivity and group tolerance . This method is advantageous for its high yield and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Wirkmechanismus

The mechanism of action of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of signaling pathways, enzyme activities, and gene expression, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene: A simpler analog with a single thiophene ring.

2,2’-Bithiophene: Consists of two thiophene rings linked by a single bond.

2,2’-Dithiophene: Similar to 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene but lacks the buta-1,3-diene moiety.

Uniqueness

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is unique due to its conjugated diene structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials, where its conjugation can enhance charge transport and stability .

Biologische Aktivität

2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a dithiophene core with butadiene linkages. This configuration contributes to its electronic properties, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of butadiene derivatives with thiophene compounds under controlled conditions. Various methods have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that dithiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against KB (human oral cancer) and CNE2 (nasopharyngeal carcinoma) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | KB | 10.72 |

| This compound | CNE2 | 9.91 |

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis through various signaling pathways . Additionally, the compound may inhibit key enzymes involved in cell cycle regulation and DNA repair mechanisms.

Case Studies

Several studies have explored the biological activity of dithiophene derivatives:

- Cytotoxicity Assessment : A study examined the cytotoxic effects of various dithiophene compounds on human cancer cell lines. The results indicated that modifications to the dithiophene structure could enhance or diminish biological activity .

- Antimicrobial Activity : Some derivatives of dithiophene have shown promising antimicrobial properties against a range of bacteria and fungi. The specific mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of metabolic pathways .

- In Vivo Studies : Preliminary animal studies have demonstrated that certain dithiophene derivatives can reduce tumor size in xenograft models. These findings warrant further investigation into their therapeutic potential and safety profiles .

Eigenschaften

IUPAC Name |

2-(4-thiophen-2-ylbuta-1,3-dienyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGKYBFMXSLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696695 | |

| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-93-0 | |

| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.